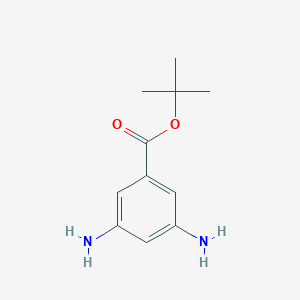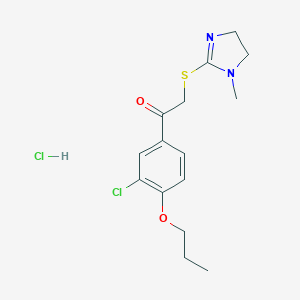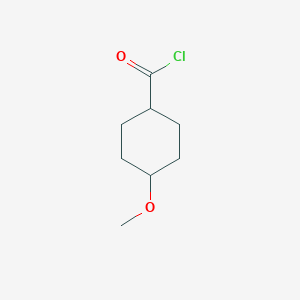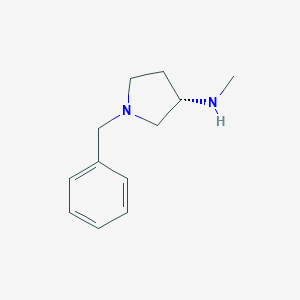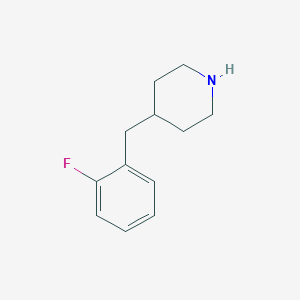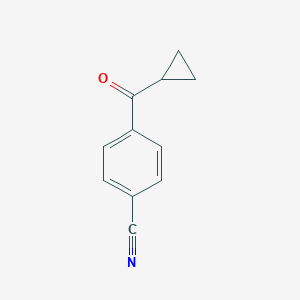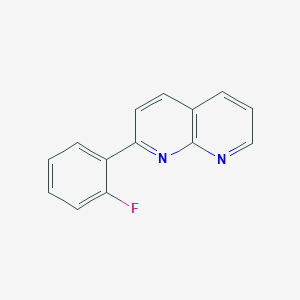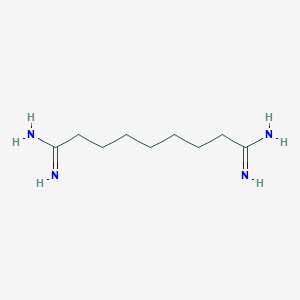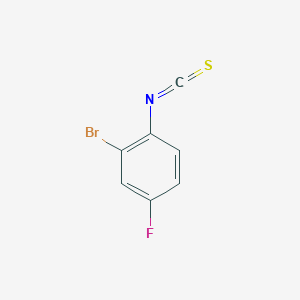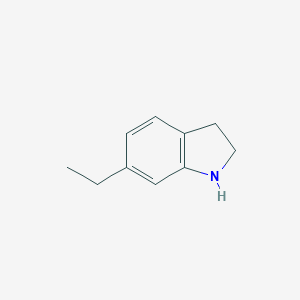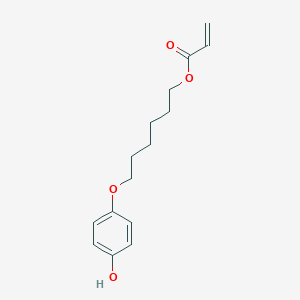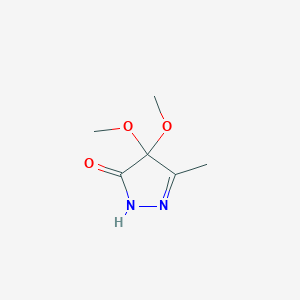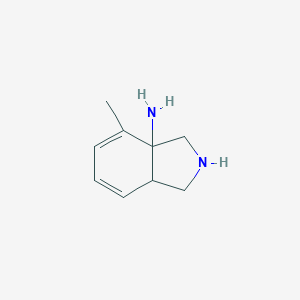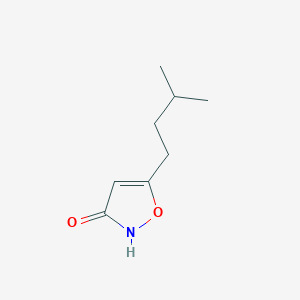
5-Isopentyl-3-isoxazolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopentyl-3-isoxazolol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of isoxazole, which is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. 5-Isopentyl-3-isoxazolol is synthesized using a multi-step procedure that involves the reaction of isoxazole with isopentyl bromide.
Mecanismo De Acción
The mechanism of action of 5-Isopentyl-3-isoxazolol is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, 5-Isopentyl-3-isoxazolol has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-inflammatory and anti-cancer properties, 5-Isopentyl-3-isoxazolol has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 5-Isopentyl-3-isoxazolol has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-Isopentyl-3-isoxazolol is its potential therapeutic applications in the treatment of various diseases. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 5-Isopentyl-3-isoxazolol is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for the research on 5-Isopentyl-3-isoxazolol. One of the key areas of focus is the development of novel therapeutic applications for this compound. Additionally, further studies are needed to determine the safety and efficacy of 5-Isopentyl-3-isoxazolol in humans. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications. Finally, the synthesis of novel derivatives of 5-Isopentyl-3-isoxazolol may lead to the development of more potent and selective compounds for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-Isopentyl-3-isoxazolol involves several steps. The first step is the reaction of isoxazole with sodium hydride, which results in the formation of an intermediate compound. This intermediate compound is then reacted with isopentyl bromide to form the final product, 5-Isopentyl-3-isoxazolol.
Aplicaciones Científicas De Investigación
5-Isopentyl-3-isoxazolol has been extensively studied for its potential therapeutic applications. It has been shown to have significant anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 5-Isopentyl-3-isoxazolol has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
192439-68-2 |
|---|---|
Nombre del producto |
5-Isopentyl-3-isoxazolol |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
5-(3-methylbutyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-4-7-5-8(10)9-11-7/h5-6H,3-4H2,1-2H3,(H,9,10) |
Clave InChI |
HXVJQVLSGXGIGU-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=CC(=O)NO1 |
SMILES canónico |
CC(C)CCC1=CC(=O)NO1 |
Sinónimos |
3(2H)-Isoxazolone,5-(3-methylbutyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



